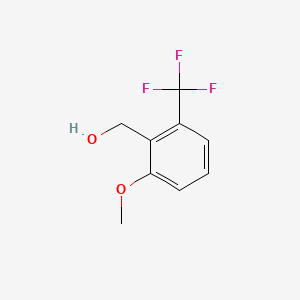
4-Boc-2-methyl-2-(m-tolyl)morpholine
Overview
Description
4-Boc-2-methyl-2-(m-tolyl)morpholine is a chemical compound that has been widely used in scientific research. It is a member of the morpholine family of compounds and is known for its unique properties that make it useful in various research applications. In
Mechanism of Action
The mechanism of action of 4-Boc-2-methyl-2-(m-tolyl)morpholine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell proliferation. This inhibition leads to a decrease in the growth of cancer cells, making it a potential drug candidate for cancer treatment.
Biochemical and Physiological Effects
4-Boc-2-methyl-2-(m-tolyl)morpholine has been found to exhibit both biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes that are involved in cell proliferation. Additionally, it has been found to induce apoptosis in cancer cells, leading to their death. In vivo studies have shown that it exhibits antitumor activity in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Boc-2-methyl-2-(m-tolyl)morpholine in lab experiments is its high purity. This makes it easier to obtain reproducible results. Additionally, its unique properties make it useful in various research applications. However, one of the limitations of using this compound is its cost. It is relatively expensive compared to other compounds that are used in research.
Future Directions
For research include the synthesis of analogs with improved biological activity and further studies to better understand its mechanism of action.
Scientific Research Applications
4-Boc-2-methyl-2-(m-tolyl)morpholine has been used in various scientific research applications. One of its primary applications is in the field of medicinal chemistry. It has been found to exhibit antiproliferative activity against cancer cells, making it a potential drug candidate for cancer treatment. Additionally, it has been used as a building block for the synthesis of other compounds that have been found to exhibit biological activity.
properties
IUPAC Name |
tert-butyl 2-methyl-2-(3-methylphenyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-7-6-8-14(11-13)17(5)12-18(9-10-20-17)15(19)21-16(2,3)4/h6-8,11H,9-10,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXHQXKPMYWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CN(CCO2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



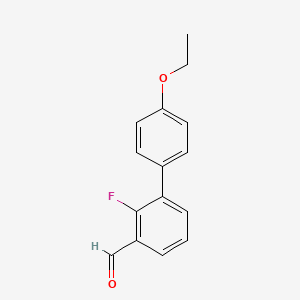
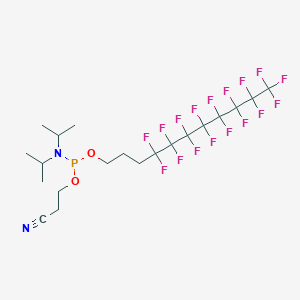
![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)
![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)
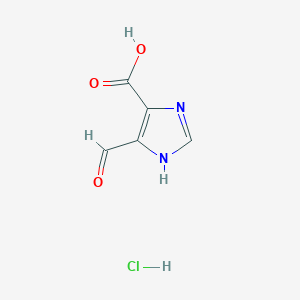
![4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine](/img/structure/B1451277.png)
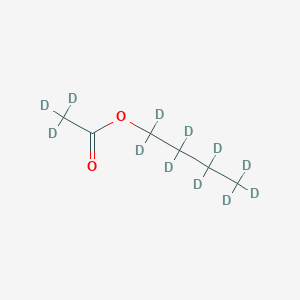
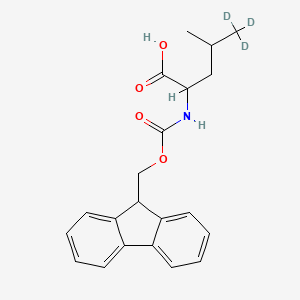
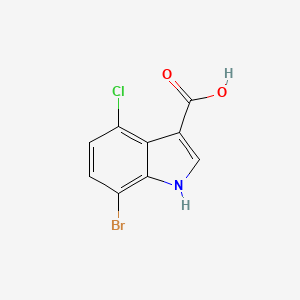

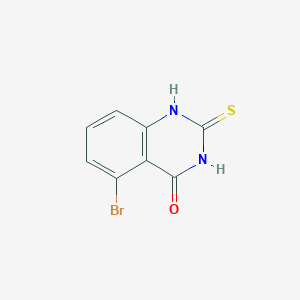
![(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1451285.png)

